molecular formula C6H9NO2 B1427703 7-Oxa-4-azaspiro[2.5]octan-5-one CAS No. 1100753-07-8

7-Oxa-4-azaspiro[2.5]octan-5-one

Cat. No. B1427703
M. Wt: 127.14 g/mol
InChI Key: MRQICWAEJUUHEU-UHFFFAOYSA-N
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Description

7-Oxa-4-azaspiro[2.5]octan-5-one is a heterocyclic compound . It has a molecular weight of 127.14 . The compound is stored in a sealed, dry environment at room temperature .


Molecular Structure Analysis

The molecular formula of 7-Oxa-4-azaspiro[2.5]octan-5-one is C6H9NO2 . The InChI code is 1S/C7H11NO/c9-6-2-1-3-7 (8-6)4-5-7/h1-5H2, (H,8,9) .

Scientific Research Applications

Synthesis for Drug Discovery

7-Oxa-4-azaspiro[2.5]octan-5-one and similar compounds are synthesized as part of the development of multifunctional modules for drug discovery. These novel spirocycles are designed to be structurally diverse, contributing to the exploration of new drugs (Li, Rogers-Evans, & Carreira, 2013).

Stereochemistry and Cycloaddition Reactions

Research also focuses on the stereochemistry of derivatives of 7-Oxa-4-azaspiro[2.5]octan-5-one. Cycloaddition reactions involving these compounds lead to various stereochemical configurations, which are important in understanding their chemical behavior and potential applications (Chiaroni et al., 2000).

Novel Ring System Synthesis

Another significant application is in the synthesis of novel ring systems. For instance, the synthesis of 2-azabicyclo[3.1.0]hexane from a spirocyclic epoxide derivative of 7-Oxa-4-azaspiro[2.5]octan-5-one demonstrates the compound’s versatility in creating complex molecular structures (Adamovskyi et al., 2014).

Magnetic Resonance Studies

Structural and conformational analysis of derivatives is another important area. Using NMR spectroscopy, researchers have analyzed these compounds to determine their relative configuration and preferred conformations. Such studies are crucial for understanding the physical and chemical properties of these compounds (Montalvo-González & Ariza-Castolo, 2012).

Anticancer Properties

Some derivatives of 7-Oxa-4-azaspiro[2.5]octan-5-one have been explored for their anticancer properties. Certain compounds exhibit promising anticancer potential against various human cancer cell lines, indicating the potential therapeutic applications of these compounds (Yugandhar et al., 2015).

Novel Synthesis Processes

Research also includes developing novel synthesis processes for these compounds. The synthesis of 1-Oxa-4-azaspiro[4.5]deca-6,9-diene-3,8-dione derivatives and their evaluation for anticancer activity highlights the ongoing development of new methods for creating these compounds and assessing their potential uses (Yang et al., 2019).

Safety And Hazards

The safety information for 7-Oxa-4-azaspiro[2.5]octan-5-one includes hazard statements H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

properties

IUPAC Name

7-oxa-4-azaspiro[2.5]octan-5-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9NO2/c8-5-3-9-4-6(7-5)1-2-6/h1-4H2,(H,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MRQICWAEJUUHEU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC12COCC(=O)N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00743546
Record name 7-Oxa-4-azaspiro[2.5]octan-5-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00743546
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

127.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-Oxa-4-azaspiro[2.5]octan-5-one

CAS RN

1100753-07-8
Record name 7-Oxa-4-azaspiro[2.5]octan-5-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00743546
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 7-oxa-4-azaspiro[2.5]octan-5-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
M Pieroni, G Annunziato, E Azzali, P Dessanti… - European journal of …, 2015 - Elsevier
Epigenetics alterations including histone methylation and acetylation, and DNA methylation, are thought to play important roles in the onset and progression of cancer in numerous …
Number of citations: 47 www.sciencedirect.com

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